molecular formula C18H20ClF3N6O B2439662 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea CAS No. 1796993-36-6

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2439662
CAS No.: 1796993-36-6
M. Wt: 428.84
InChI Key: QOSPGZMPSGJDNL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that features a trifluoromethyl group, a pyridazinyl group, and a pyrrolidinyl group

Preparation Methods

The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the 4-chloro-3-(trifluoromethyl)aniline, which is then reacted with other reagents to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group and pyridazinyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea can be compared with other similar compounds, such as:

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyridazin-3-yl)amino)ethyl)urea: Lacks the pyrrolidinyl group, which may affect its biological activity.

    1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-((5-(morpholin-1-yl)pyridazin-3-yl)amino)ethyl)urea: Contains a morpholinyl group instead of a pyrrolidinyl group, leading to different chemical and biological properties

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF3N6O/c19-15-4-3-12(9-14(15)18(20,21)22)26-17(29)24-6-5-23-16-10-13(11-25-27-16)28-7-1-2-8-28/h3-4,9-11H,1-2,5-8H2,(H,23,27)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSPGZMPSGJDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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